molecular formula C14H21BO3 B7935363 2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7935363
M. Wt: 248.13 g/mol
InChI Key: XAKRVAODXAWFKT-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester with the molecular formula C₁₄H₂₁BO₃ and a molecular weight of 248.13 g/mol . Its structure features a 1,3,2-dioxaborolane core substituted with a 2-methoxy-5-methylphenyl group. This compound is cataloged under CAS No. 1416165-54-2 and is characterized by a melting point range of 60–63°C (based on analogous compounds) . It is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of advanced organic materials and pharmaceuticals. Safety data indicate a Warning classification due to hazards including skin/eye irritation (H315, H319) .

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-7-8-12(16-6)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRVAODXAWFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via dehydration, facilitated by molecular sieves or azeotropic distillation, to drive the equilibrium toward ester formation:

2-Methoxy-5-methylphenylboronic acid+PinacolTarget Compound+H2O\text{2-Methoxy-5-methylphenylboronic acid} + \text{Pinacol} \rightarrow \text{Target Compound} + \text{H}_2\text{O}

Key Parameters:

  • Solvent: Anhydrous toluene or tetrahydrofuran (THF)

  • Temperature: Reflux (110–120°C)

  • Time: 6–12 hours

  • Yield: 85–90%

Table 1: Traditional Synthesis Conditions and Outcomes

ParameterSpecification
Starting Materials2-Methoxy-5-methylphenylboronic acid, Pinacol
SolventToluene
Temperature110°C (reflux)
Reaction Time6 hours
Dehydrating AgentMolecular sieves (4Å)
Yield90%
Purity (HPLC)>98%

This method prioritizes simplicity and reproducibility, making it ideal for laboratory-scale production.

Industrial-Scale Production Techniques

Industrial synthesis scales the traditional route while integrating continuous flow reactors to enhance efficiency. Key modifications include:

Process Intensification Strategies

  • Continuous Flow Systems: Ensure consistent mixing and heat transfer, reducing reaction time to 2–3 hours.

  • In-Line Monitoring: Real-time HPLC or FTIR analysis maintains quality control.

  • Solvent Recovery: Toluene is recycled via distillation, lowering environmental impact.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Throughput10–100 g/day1–5 kg/hour
Energy ConsumptionHigh (per batch)Optimized (per unit)
Yield90%88–92%

Industrial methods emphasize cost-effectiveness and sustainability without compromising yield.

Purification and Characterization

Purification Protocols

  • Distillation: Under reduced pressure (10–15 mmHg) to isolate the product as a colorless liquid.

  • Flash Chromatography: Employ hexane/ethyl acetate (9:1) to remove residual boronic acid.

Table 3: Key Physicochemical Properties

PropertyValueMethod
Boiling Point120°C (228 mmHg)ASTM D86
Density (25°C)0.9642 g/mLPycnometry
Refractive Index1.4096Abbe Refractometer
Melting PointNot applicable (liquid)

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 3.80 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃), 1.30 (s, 12H, pinacol CH₃).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (sharp singlet, B-O).

Comparative Analysis of Methodologies

Table 4: Method Efficiency Comparison

MetricTraditional MethodIndustrial Method
Reaction Time6 hours2–3 hours
Capital CostLowHigh
Environmental ImpactModerateLow (solvent recovery)
ScalabilityLimitedHigh

Traditional methods remain preferred for small-scale research, while industrial protocols dominate bulk production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of bioconjugates and labeling of biomolecules.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of polymers, electronic materials, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Impact

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) 5-Cl, 2-CH₃ C₁₃H₁₈BClO₃ Lower yield (26%) in synthesis; used in C–H borylation studies
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Naphthalene + cyclopropoxy C₂₀H₂₅BO₃ Applied in prostate cancer research; synthesized via established protocols
2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-OCH₃, 5-NO₂ C₁₃H₁₇BNO₅ Nitro group enhances electrophilicity; used in nitroarene reduction
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-OCH₃ C₁₃H₁₉BO₃ Higher solubility in polar solvents; NMR data available (¹H, ¹³C)
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-Cl C₁₂H₁₅BCl₂O₂ Halogenated derivative; used in agrochemical synthesis

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (OCH₃) and methyl (CH₃) substituents (target compound) enhance electron density at the boron center, improving stability in cross-coupling reactions. In contrast, nitro (NO₂) or trifluoromethyl (CF₃) groups increase electrophilicity, accelerating reactions like nucleophilic substitution but reducing air stability .
  • Steric Effects : Ortho-substituted derivatives (e.g., 2-OCH₃ in the target compound) exhibit steric hindrance, which can reduce reaction rates but improve regioselectivity in catalytic borylation .

Biological Activity

2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 1416165-54-2 and a molecular formula of C14H21BO3, is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 248.13 g/mol
  • Purity : 97%
  • IUPAC Name : this compound
  • Structure :
C14H21BO3\text{C}_{14}\text{H}_{21}\text{B}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that boron-containing compounds can influence enzyme activities and cellular signaling pathways. Specifically, the dioxaborolane structure is known to facilitate interactions with nucleophiles in biological systems.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Boron compounds have been shown to inhibit enzymes such as serine proteases and phosphatases.
  • Antioxidant Properties : The compound may exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory pathways.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial effects of boron compounds against resistant bacterial strains. For example:

Compound Target Activity Reference
This compoundβ-lactamasesInhibitory

These findings suggest that the compound may serve as a lead for developing new antibiotics capable of overcoming resistance mechanisms.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate:

Cell Line IC50 (µM) Effect
HeLa15Moderate
MCF-710High
A54920Low

This data suggests that while the compound exhibits some cytotoxicity against cancer cells, further optimization may be required to enhance selectivity and potency.

Case Studies

  • DYRK1A Inhibition
    • A study utilized computational methods to identify potential inhibitors of DYRK1A kinase. The dioxaborolane derivatives showed promising binding affinities and were synthesized for further biological evaluation. The results indicated significant inhibition of DYRK1A activity in cellular assays .
  • Anti-inflammatory Activity
    • Research involving BV2 microglial cells demonstrated that derivatives of this compound could reduce pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation. This suggests a potential application in neuroinflammatory conditions .

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions between aryl halides and bis(pinacolato)diboron (B₂pin₂) under mild conditions. A general procedure involves:

  • Step 1 : Reacting the aryl halide (e.g., 2-bromo-5-methylanisole) with B₂pin₂ in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .
  • Step 2 : Purification via flash column chromatography (hexane/ethyl acetate gradients) to isolate the boronic ester, with yields ranging from 70–85% .
  • Key Catalyst : Transition-metal frameworks like UiO-Co enhance selectivity and reduce side reactions in borylation .

Basic: How is this compound characterized analytically?

NMR spectroscopy is critical for structural validation:

  • ¹H NMR : Aromatic protons in the 6.8–7.2 ppm range and methoxy groups at ~3.8 ppm .
  • ¹³C NMR : Quadrupolar relaxation effects often obscure the boron-bound carbon signals .
  • ¹¹B NMR : A sharp singlet near 30–32 ppm confirms the boronic ester functionality .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate purity .

Advanced: What mechanistic challenges arise in Suzuki-Miyaura coupling with this boronic ester?

While widely used in biaryl synthesis, regioselectivity and steric hindrance from the 2-methoxy-5-methylphenyl group can reduce coupling efficiency:

  • Steric Effects : The methyl and methoxy substituents hinder transmetalation steps, requiring optimized ligands (e.g., SPhos or XPhos) .
  • Electronic Effects : Electron-donating groups slow oxidative addition; using aryl iodides instead of bromides improves yields .
  • Side Reactions : Protodeboronation is minimized by maintaining anhydrous conditions and low temperatures .

Advanced: How does this compound participate in catalytic ketone reductions?

In NaOt-Bu-catalyzed reductions , the boronic ester acts as a hydride donor via in situ formation of trialkoxyborohydrides:

  • Mechanism : The methoxy group stabilizes the transition state, enabling selective reduction of aryl ketones to secondary alcohols at ambient temperatures .
  • Limitation : Aliphatic ketones show lower reactivity due to poor orbital overlap with the boron center .

Advanced: How to resolve contradictions in NMR data for boron-containing compounds?

Discrepancies in ¹³C NMR (e.g., missing signals for boron-bound carbons) arise from quadrupolar relaxation of the ¹¹B nucleus. Mitigation strategies include:

  • Using ¹¹B-decoupled NMR or low-temperature measurements to sharpen peaks .
  • Validating assignments via X-ray crystallography or IR spectroscopy (B-O stretches at ~1350 cm⁻¹) .

Advanced: What role does this compound play in anticancer drug discovery?

It serves as a key intermediate in synthesizing polyphenolic boronates that inhibit tumor glycolysis:

  • Example : Coupling with fluorinated aryl halides produces derivatives that suppress prostate cancer cell growth by targeting hexokinase-II .
  • Optimization : Substituent tuning (e.g., trifluoromethoxy groups) enhances metabolic stability and bioavailability .

Advanced: How are isomers separated during synthesis?

Isomeric mixtures (e.g., ortho vs. para substitution) are resolved via:

  • Chromatography : Hexane/EtOAc gradients (25:1) separate isomers with ΔRf ~0.2 .
  • Crystallization : Low-temperature recrystallization in hexane/CH₂Cl₂ selectively isolates the desired isomer .

Advanced: What are its applications in metal-organic frameworks (MOFs)?

As a post-synthetic modification agent , it functionalizes MOF nodes for catalytic applications:

  • Procedure : Reacting UiO-66-NH₂ with the boronic ester introduces methoxy-methylphenyl groups, enhancing hydrophobicity for CO₂ adsorption .
  • Mechanism : The boron-oxygen bond undergoes reversible coordination with metal centers, enabling tunable catalytic activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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